Ertapenem Ring Open Impurity

Übersicht

Beschreibung

Synthesis Analysis

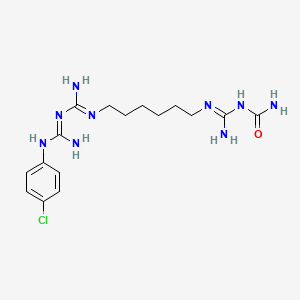

The synthesis of prodrugs of ertapenem has been studied to improve its oral absorption. Many of the prodrugs prepared for evaluation are rapidly hydrolyzed in rat plasma. Only bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester prodrug was rapidly hydrolyzed in most of the plasmas including rat, human, dog, and monkey .Molecular Structure Analysis

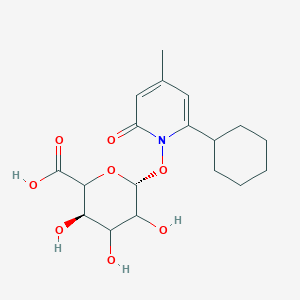

The molecular structure of ertapenem and its prodrugs has been analyzed in various studies. The prodrugs of ertapenem are designed to be less polar, thereby improving their absorption in the body .Chemical Reactions Analysis

The chemical reaction involved in the hydrolysis of ertapenem involves the action of carbapenemases. These enzymes hydrolyze the β-lactam ring of ertapenem, leading to the formation of a specific metabolite with an 18 Da increase in m/z within 1 hour .Wissenschaftliche Forschungsanwendungen

Antibiotische Wirksamkeit

Ertapenem ist ein Carbapenem-Antibiotikum, das stabil gegenüber Dehydropeptidase ist {svg_1} {svg_2}. Es zeigt ein breites antibakterielles Spektrum gegen grampositive und gramnegative Aerobe und Anaerobe {svg_3} {svg_4}. Es wird zur Behandlung bestimmter schwerer Infektionen eingesetzt, darunter Lungenentzündung und Harnwegs-, Haut-, diabetischer Fuß-, gynäkologische, Becken- und Bauchraum-Infektionen, die durch Bakterien verursacht werden {svg_5} {svg_6}.

Pharmakokinetische Studien

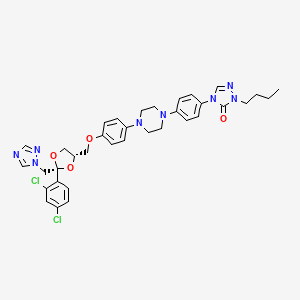

Die Pharmakokinetik von Ertapenem wurde ausgiebig untersucht. Es wurde eine massenspektrometerkompatible, reversed-phase Hochleistungsflüssigchromatographie-Methode entwickelt, die in der Lage ist, 26 Verunreinigungen und Abbauprodukte (DPs) in Ertapenem aufzulösen {svg_7}. Diese Methode kann acht Dimer-Verunreinigungen und zwei dehydrierte Dimere auflösen {svg_8}.

Behandlung der Hidradenitis Suppurativa

Die intravenöse Ertapenem-Therapie wurde zur Behandlung von hartnäckiger Hidradenitis Suppurativa eingesetzt {svg_9}. Die intravenöse Verabreichung von Ertapenem über einen Durchschnitt von 13 Wochen war mit Verbesserungen der klinischen und entzündungshemmenden Marker sowie einer höheren Patientenzufriedenheit verbunden {svg_10}.

Anwendung bei Patienten mit Hypoalbuminämie

Die Anwendung von Ertapenem bei Patienten mit Hypoalbuminämie wurde untersucht {svg_11} {svg_12}. Die freie Fraktion von Ertapenem erhöht sich bei Patienten mit Hypoalbuminämie, was zu einer signifikanten Verkürzung der Serumhalbwertszeit führt {svg_13} {svg_14}. Alternative Ansätze wie Dosisanpassung oder Strategien zur Verbesserung des Albuminspiegels bei diesen Patienten könnten in Betracht gezogen werden {svg_15} {svg_16}.

Anwendung bei Hämodialysepatienten

Die Pharmakokinetik einer einzigen intravenösen Dosis von 1 g Ertapenem bei sieben hospitalisierten, nicht infizierten Patienten, die sich einer Hämodialyse unterziehen, wurde untersucht {svg_17}. Die Studie ergab, dass die Dosis von 1 g Ertapenem dreimal wöchentlich nach der Hämodialyse eine pharmakodynamisch ausreichende Exposition für eine potenzielle antimikrobielle Wirksamkeit erzeugen kann {svg_18}.

Potenzielle zukünftige Anwendungen

Das antimikrobielle Spektrum und die Pharmakokinetik von Ertapenem deuten auf mehrere potenzielle Anwendungen hin, die noch nicht in klinischen Studien untersucht wurden {svg_19}. Zu den möglichen Anwendungen gehören die intravenöse Therapie zu Hause, die gezielte Therapie gegen Enterobacteriaceae mit AmpC oder Cephalosporinasen mit erweitertem Spektrum und vorläufig die chirurgische Prophylaxe {svg_20}.

Wirkmechanismus

Target of Action

The primary targets of Ertapenem Ring Open Impurity, also known as Hydrolysed ertapenem or Ertapenem metabolite M2, are the bacterial penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

this compound inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is defective cell walls and osmotically unstable organisms that are susceptible to cell lysis .

Biochemical Pathways

The affected biochemical pathway is the peptidoglycan synthesis pathway. By inhibiting the final transpeptidation step of this pathway, this compound prevents the proper formation of the bacterial cell wall . This leads to osmotic instability and eventual cell lysis .

Pharmacokinetics

this compound is mainly eliminated via the kidneys and urine . Of the drug found in the urine, 38% is excreted as the parent drug and 37% as the ring-opened metabolite . The biological half-life is about 3.5 hours in women, 4.2 hours in men, and 2.5 hours in children up to 12 years of age .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell wall synthesis, leading to defective cell walls and osmotically unstable organisms . This results in the lysis of the bacterial cells, effectively killing them .

Zukünftige Richtungen

The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development. There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE . Furthermore, there is great interest in the development of rapid assays to identify resistant bacteria .

Biochemische Analyse

Biochemical Properties

Hydrolysed Ertapenem plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound interacts with β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive . Additionally, Hydrolysed Ertapenem can bind to penicillin-binding proteins (PBPs), although with reduced affinity compared to the intact antibiotic . These interactions are crucial as they influence the stability and activity of the compound in biological systems.

Cellular Effects

Hydrolysed Ertapenem affects various cell types and cellular processes. In bacterial cells, the compound’s interaction with PBPs can disrupt cell wall synthesis, although less effectively than ertapenem . This disruption can lead to altered cell morphology and growth inhibition. In mammalian cells, Hydrolysed Ertapenem may influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and immune responses . These effects highlight the importance of monitoring the presence of this impurity in clinical settings.

Molecular Mechanism

The molecular mechanism of Hydrolysed Ertapenem involves its binding interactions with β-lactamases and PBPs. The hydrolysis of the β-lactam ring by β-lactamases results in the formation of the ring-open structure, which can still interact with PBPs but with reduced efficacy . This interaction inhibits the enzyme’s ability to catalyze cell wall synthesis, leading to bacterial cell death. Additionally, Hydrolysed Ertapenem may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydrolysed Ertapenem change over time due to its stability and degradation. The compound is relatively stable under certain conditions but can degrade further under extreme pH or temperature . Long-term studies have shown that Hydrolysed Ertapenem can have persistent effects on cellular function, including prolonged inhibition of bacterial growth and potential impacts on mammalian cell viability . These findings underscore the need for careful handling and storage of the compound in research and clinical environments.

Dosage Effects in Animal Models

The effects of Hydrolysed Ertapenem vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and retain some antibacterial activity . At higher doses, Hydrolysed Ertapenem can cause adverse effects, including toxicity to liver and kidney tissues . These dose-dependent effects are critical for determining safe and effective dosage ranges for therapeutic applications.

Metabolic Pathways

Hydrolysed Ertapenem is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound is metabolized by dehydropeptidase I, an enzyme that hydrolyzes the β-lactam ring . This metabolic pathway is crucial for the clearance of the compound from the body. Additionally, Hydrolysed Ertapenem can affect metabolic flux by interacting with other enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of Hydrolysed Ertapenem within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, Hydrolysed Ertapenem may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Eigenschaften

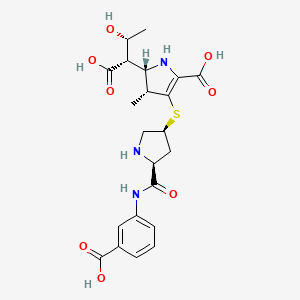

IUPAC Name |

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDXYCKWMWUYCV-ANEDZVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

357154-27-9 | |

| Record name | Ertapenem, (beta-lactam ring-opened)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERTAPENEM, (BETA-LACTAM RING-OPENED)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is the study of hydrolyzed ertapenem important?

A: Studying hydrolyzed ertapenem provides valuable insights into the mechanisms of bacterial resistance, particularly against carbapenem antibiotics. Understanding how bacteria, specifically those producing metallo-β-lactamases (MBLs), inactivate ertapenem can aid in developing new strategies to combat antibiotic resistance. [, , ]

Q2: How do researchers investigate the interaction between hydrolyzed ertapenem and MBLs?

A: Researchers utilize techniques like X-ray crystallography to determine the three-dimensional structure of MBLs complexed with hydrolyzed ertapenem. These structures illustrate the specific interactions between the hydrolyzed drug molecule and the amino acid residues within the active site of the enzyme. This information helps elucidate the mechanism of hydrolysis. [, ]

Q3: Can you provide an example of a specific MBL studied in relation to hydrolyzed ertapenem?

A: One example is the IMP-13 metallo-β-lactamase. The crystal structure of IMP-13 in complex with hydrolyzed ertapenem has been solved, providing detailed information on how this specific MBL breaks down the antibiotic. This knowledge can contribute to the development of IMP-13 inhibitors. []

Q4: How does the study of hydrolyzed ertapenem contribute to combating antibiotic resistance?

A: By understanding the molecular details of how MBLs hydrolyze ertapenem, researchers can design novel antibiotics that are less susceptible to this mechanism of resistance. Additionally, this knowledge can aid in developing inhibitors specifically targeting MBLs, which could be used in combination with existing antibiotics to overcome resistance. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601409.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)